molecular formula C22H17NO6 B11985008 Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate

Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate

Cat. No.: B11985008
M. Wt: 391.4 g/mol
InChI Key: NVAGFFPCMMRKRE-JXAWBTAJSA-N
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Description

Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate is a complex organic compound with the molecular formula C20H15NO5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-nitrophenylfuran under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl compounds.

Scientific Research Applications

Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzoyl-3-(2-nitrophenyl)acrylate
  • Ethyl 2-benzoyl-3-(4-nitrophenyl)acrylate
  • Ethyl 2-benzoyl-3-(3-nitrophenyl)acrylate

Uniqueness

Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17NO6

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl (Z)-2-benzoyl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C22H17NO6/c1-2-28-22(25)18(21(24)15-8-4-3-5-9-15)14-16-12-13-20(29-16)17-10-6-7-11-19(17)23(26)27/h3-14H,2H2,1H3/b18-14-

InChI Key

NVAGFFPCMMRKRE-JXAWBTAJSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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